4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUUHJXWGFMPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to an oxazole using reagents such as manganese dioxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxazole derivatives.
Deprotection: The corresponding amine after removal of the Boc group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₇NO₅
- Molecular Weight : 279.29 g/mol
- CAS Number : 2188180-64-3
The structure features a benzo[b][1,4]oxazine core with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in various chemical environments.
a. Drug Development
One of the primary applications of 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is in drug development. Its unique structure allows it to serve as a versatile building block in synthesizing bioactive compounds. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.
b. PROTAC Technology
This compound has been explored as a potential component in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics aimed at targeted protein degradation. The incorporation of rigid linkers like this compound can significantly impact the orientation and efficacy of the PROTACs, optimizing their drug-like properties .
a. Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its functional groups allow for multiple reaction pathways, making it suitable for creating diverse chemical entities.
b. Linker in Bioconjugation
In bioconjugation processes, 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid serves as a linker that facilitates the attachment of biomolecules to drugs or probes for imaging and therapeutic purposes .
a. Synthesis and Characterization Studies
Research has demonstrated effective synthetic routes for producing this compound with high yields and purity. For example, studies involving the use of lithium diisopropylamide (LDA) have shown successful regioselective reactions that yield derivatives suitable for further functionalization .
Several studies have evaluated the biological activities of derivatives synthesized from this compound. These assessments include cytotoxicity tests against various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the amine can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences :
Substituent Effects :
- The Boc group in the target compound enhances steric protection for amines during coupling reactions, whereas cyclopropylamide (UNC6934) improves binding affinity to NSD2’s PWWP domain .
- Methyl esters (e.g., ) are less reactive than carboxylic acids, making them preferable for stable intermediates in large-scale synthesis .
Pyrido[3,2-b][1,4]oxazine () introduces nitrogen into the heterocycle, altering electronic properties and solubility .
Reactivity :
- Acyl chlorides (e.g., ) exhibit high reactivity in nucleophilic substitutions, while carboxylic acids require activation (e.g., EDC/HOAt) for amide bond formation .
Research Findings :
- NSD2 Inhibition : The target compound and its cyclopropylamide analog (UNC6934) disrupt NSD2 localization by competitively binding to its PWWP domain, with IC₅₀ values in the low micromolar range .
- Synthetic Utility : Methyl esters and Boc-protected derivatives are prioritized in multi-step syntheses due to their stability under acidic/basic conditions .
- Conformational Studies : Oxazepine derivatives show enhanced flexibility in molecular dynamics simulations, suggesting improved adaptability in protein-binding pockets .
Biological Activity
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H18BNO5
- Molecular Weight : 279.10 g/mol
- CAS Number : 2096340-12-2
- PubChem ID : 56776697
Research indicates that compounds in the benzo[b][1,4]oxazine family exhibit significant inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional control. CDK9 inhibition leads to decreased expression of Mcl-1 and c-Myc, promoting apoptosis in certain cancer cell lines. This mechanism highlights the compound's potential as an antitumor agent in hematologic malignancies .
Biological Activity Overview
The biological activity of 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid can be summarized as follows:
Case Studies and Research Findings
- Inhibition of Mcl-1 Expression :
- In Vivo Efficacy :
-
Synthesis and Structural Insights :
- The synthesis pathways for compounds like 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have been explored, demonstrating the feasibility of producing these compounds with desired biological properties through various chemical reactions such as SN2-type alkylation and subsequent deprotection steps .
Q & A
Q. What are the key synthetic routes for 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid?
The compound can be synthesized via a multi-step approach. A representative method involves:
- Step 1 : Condensation of (cyclo/iso)propylamine with a benzoxazine-carboxylic acid precursor in methanol, followed by reduction with NaBH₄ to stabilize the oxazine ring .
- Step 2 : Coupling with tert-butoxycarbonyl (Boc) groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and triethylamine in acetonitrile to introduce the Boc-protected amine .
- Step 3 : Deprotection and functionalization (e.g., with 4-aminopyrimidine) under controlled conditions .
Q. How should the Boc-protecting group be handled during synthesis to ensure stability?
The Boc group is acid-labile and stable under basic conditions. To avoid premature deprotection:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.3 ppm for tert-butyl protons) and oxazine ring protons (δ ~3.8–4.5 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of oxazine) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 322.13) .
Advanced Questions
Q. How can contradictory NMR data for Boc-protected intermediates be resolved?
Contradictions often arise from dynamic effects (e.g., rotameric equilibria in the oxazine ring) or residual solvents. Strategies include:
Q. What side reactions occur during Boc protection, and how are they mitigated?
Common issues include:
- Carbodiimide Adduct Formation : EDC can form stable urea byproducts. Use HOAt to suppress this via in situ activation of the carboxylic acid .
- Racemization : Minimize by conducting coupling reactions at 0–4°C and using low-dielectric solvents (e.g., DCM) .
- Oxazine Ring Opening : Avoid strong bases (e.g., NaOH) during Boc deprotection; opt for TFA in DCM .
Q. How does the oxazine ring influence regioselective functionalization?
The electron-rich oxygen in the oxazine ring directs electrophilic substitution to the para position of the carboxylic acid. For example:
Q. What are the stability profiles of this compound under different storage conditions?
- Short-Term Storage : Stable at –20°C in anhydrous DMSO or acetonitrile for ≤1 week .
- Long-Term Storage : Lyophilize and store under argon at –80°C to prevent hydrolysis of the Boc group .
- Decomposition Indicators : Discoloration (yellowing) or precipitation suggests degradation; re-purify via silica gel chromatography .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
Q. What safety protocols are essential despite the compound’s “no known hazard” classification?
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., TFA) .
- PPE : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent accidental exposure .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for Boc-protected derivatives?
Variations arise from polymorphism or solvent traces. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
